4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride
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Overview
Description
4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a piperazine moiety attached at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Piperazinyl)thieno[2,3-c]pyridine
- 4-(1-Piperazinyl)furo[3,2-c]pyridine
- Cyclopenta[d]thieno[2,3-b]pyridines
Uniqueness
4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with biological targets compared to its analogs. The presence of the piperazine moiety at the 4-position of the thieno[3,2-c]pyridine core provides unique pharmacological properties, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
4-piperazin-1-ylthieno[3,2-c]pyridine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.3ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;;;/h1-3,8,12H,4-7H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIORWUUIMGTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CS3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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